1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms. This particular compound features a spiro linkage, which is a unique structural motif where two rings are connected through a single atom, in this case, a piperidine ring and a tetrahydro-beta-carboline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core. The spiro linkage is then introduced through a subsequent reaction with a piperidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using high-yielding reactions, cost-effective reagents, and scalable reaction conditions. The process may also involve purification steps such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-indole
- 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-quinoline
Uniqueness
This compound is unique due to its spiro linkage and beta-carboline core, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-4-13-11(3-1)12-5-8-17-15(14(12)18-13)6-9-16-10-7-15/h1-4,16-18H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXMLEPSIAKXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CCNCC2)C3=C1C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26728297 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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